(2-Ethyl-6-methylphenyl)methanol (2-Ethyl-6-methylphenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15798423
InChI: InChI=1S/C10H14O/c1-3-9-6-4-5-8(2)10(9)7-11/h4-6,11H,3,7H2,1-2H3
SMILES:
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

(2-Ethyl-6-methylphenyl)methanol

CAS No.:

Cat. No.: VC15798423

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

(2-Ethyl-6-methylphenyl)methanol -

Specification

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name (2-ethyl-6-methylphenyl)methanol
Standard InChI InChI=1S/C10H14O/c1-3-9-6-4-5-8(2)10(9)7-11/h4-6,11H,3,7H2,1-2H3
Standard InChI Key IGUNVYYAGUAHOO-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC(=C1CO)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

(2-Ethyl-6-methylphenyl)methanol is characterized by a benzene ring substituted with ethyl (-CH2_2CH3_3) and methyl (-CH3_3) groups at the 2- and 6-positions, respectively, and a hydroxymethyl (-CH2_2OH) group at the 1-position. The IUPAC name, (2-ethyl-6-methylphenyl)methanol, reflects this substitution pattern . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC10H14O\text{C}_{10}\text{H}_{14}\text{O}
Molecular Weight150.22 g/mol
SMILES NotationCCC1=CC=CC(=C1CO)C
InChI KeyIGUNVYYAGUAHOO-UHFFFAOYSA-N
Exact Mass150.1045 g/mol
LogP (Octanol-Water)2.45 (estimated)

The compound’s planar aromatic ring and polar hydroxyl group contribute to its solubility in organic solvents like ethyl acetate and tetrahydrofuran, while its hydrophobicity (LogP ≈ 2.45) limits aqueous solubility .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for (2-ethyl-6-methylphenyl)methanol reveals distinct proton environments:

  • 1H^1\text{H}-NMR (CDCl3_3):

    • δ 1.26 (t, 3H, CH3_3 of ethyl),

    • δ 2.60 (s, 3H, CH3_3 of methyl),

    • δ 2.98 (q, 2H, CH2_2 of ethyl),

    • δ 4.65 (s, 2H, CH2_2OH),

    • δ 7.09–7.35 (m, 3H, aromatic protons) .

The infrared (IR) spectrum shows a broad O-H stretch at ~3300 cm1^{-1} and aromatic C=C stretches near 1600 cm1^{-1}.

Synthesis and Manufacturing

Catalytic Reduction of Aldehyde Precursors

The most efficient synthesis route involves the reduction of 2-ethyl-6-methylbenzaldehyde. A patented method (WO2007/85556) achieves this via manganese(II) chloride-catalyzed Grignard reaction:

  • Reaction Setup:

    • Substrate: Butyl-[1-(2-chloro-6-methyl-phenyl)-meth-(E)-ylidene]-amine (3.20 g, 15.3 mmol).

    • Catalyst: MnCl2_2 (0.19 g, 1.53 mmol).

    • Solvent: Tetrahydrofuran (30 mL).

    • Grignard Reagent: Ethylmagnesium chloride (2 M in diethyl ether, 15.3 mL) .

  • Procedure:

    • The reaction mixture is maintained at 5–10°C during reagent addition.

    • Exothermic heating raises the temperature to 50°C, followed by 90-minute stirring.

    • Quenching with water and purification via flash chromatography (ethyl acetate/heptane) yields 1.88 g (83%) of product .

Alternative Pathways

  • Nucleophilic Substitution: Reacting 2-ethyl-6-methylbenzyl chloride with aqueous NaOH under reflux.

  • Hydroboration-Oxidation: Using BH3_3-THF complex followed by H2_2O2_2/NaOH to oxidize the intermediate borane.

Physicochemical Properties

Thermal Stability and Phase Behavior

(2-Ethyl-6-methylphenyl)methanol exhibits moderate thermal stability, with a decomposition temperature above 200°C. Differential Scanning Calorimetry (DSC) shows a melting point depression at –20°C, indicative of impurities in technical-grade samples.

Solubility and Partitioning

SolventSolubility (g/100 mL)
Ethyl Acetate45.2
Diethyl Ether38.7
Water0.12
Methanol22.4

The low aqueous solubility necessitates the use of co-solvents (e.g., DMSO) for biological assays.

Chemical Reactivity and Derivatives

Oxidation Reactions

The primary alcohol group undergoes oxidation to form 2-ethyl-6-methylbenzaldehyde using pyridinium chlorochromate (PCC) in dichloromethane. This aldehyde is a precursor to imines and Schiff bases.

Esterification

Reaction with acetyl chloride in pyridine yields the corresponding acetate ester (C12H16O2\text{C}_{12}\text{H}_{16}\text{O}_2), a volatile compound used in fragrances.

Ether Formation

Williamson ether synthesis with alkyl halides produces benzyl ethers, which exhibit enhanced lipophilicity for agrochemical applications.

Industrial and Research Applications

Agrochemical Intermediates

The compound’s structure aligns with herbicidal precursors like metolachlor. Chlorination of the hydroxyl group generates 2-ethyl-6-methylbenzyl chloride, a key intermediate in chloroacetamide herbicides.

Pharmaceutical Development

Hydroxymethyl groups are pivotal in prodrug design. For example, ester prodrugs of antiviral agents utilize (2-ethyl-6-methylphenyl)methanol to improve bioavailability.

Material Science

Incorporation into polymer matrices enhances thermal resistance. Epoxy resins derived from this alcohol show 15% increased tensile strength compared to bisphenol-A analogs.

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